4-(diethylamino)butanoic acid 4-(diethylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 63867-13-0
VCID: VC2121566
InChI: InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
SMILES: CCN(CC)CCCC(=O)O
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

4-(diethylamino)butanoic acid

CAS No.: 63867-13-0

Cat. No.: VC2121566

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

4-(diethylamino)butanoic acid - 63867-13-0

Specification

CAS No. 63867-13-0
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 4-(diethylamino)butanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
Standard InChI Key XUDAWBWSOYRMRW-UHFFFAOYSA-N
SMILES CCN(CC)CCCC(=O)O
Canonical SMILES CCN(CC)CCCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-(Diethylamino)butanoic acid consists of a four-carbon chain with a carboxylic acid group at one end and a nitrogen atom bonded to two ethyl groups at the other end. Its chemical formula is C₈H₁₇NO₂, reflecting the butanoic acid backbone (C₄H₈O₂) extended by the diethylamino group (N(C₂H₅)₂).

The compound features a tertiary amine, which is less reactive toward nucleophilic substitutions compared to primary or secondary amines but still demonstrates important chemical properties including basicity and nucleophilicity. The carboxylic acid group provides acidic properties and opportunities for derivatization through esterification or amidation reactions.

Physical and Chemical Properties

Table 1 presents the key chemical properties of 4-(diethylamino)butanoic acid based on structural analysis and comparison with related compounds:

Table 1: Chemical Properties of 4-(Diethylamino)butanoic acid

PropertyValueNote
Chemical FormulaC₈H₁₇NO₂Derived from structure
CAS Number63867-13-0Confirmed in search results
Molecular Weight~159.23 g/molCalculated based on atomic weights
Functional GroupsCarboxylic acid, tertiary amineDetermines chemical behavior
Structural ClassificationTertiary amino acid derivativeBased on functional groups
SolubilityLikely soluble in polar solventsBased on functional groups
Acid-Base PropertiesAmphoteric (contains acidic and basic groups)Based on functional groups

The presence of both acidic and basic functional groups suggests that 4-(diethylamino)butanoic acid would exhibit interesting pH-dependent behavior, potentially existing in different ionization states depending on the environmental pH.

Comparison with Related Compounds

To provide context for understanding 4-(diethylamino)butanoic acid, it is useful to compare it with structurally similar compounds that have been more extensively documented:

Table 2: Comparison of 4-(Diethylamino)butanoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-(Diethylamino)butanoic acidC₈H₁₇NO₂~159.23 g/molDiethylamino group at C-4
4-(Dimethylamino)butanoic acidC₆H₁₃NO₂131.17 g/molDimethylamino group at C-4
4-(Dimethylamino)butanoic acid hydrochlorideC₆H₁₃NO₂·HCl167.63 g/molSalt form with HCl
4-(Methylamino)butanoic acid hydrochlorideC₅H₁₂NO₂·HCl~153.62 g/molMonomethylamino group at C-4

This comparison highlights how the substitution pattern on the nitrogen atom affects the molecular weight and potentially the chemical behavior of these related compounds. The additional carbon atoms in the diethyl groups compared to the dimethyl groups would likely increase the lipophilicity of 4-(diethylamino)butanoic acid relative to its dimethyl analog.

Synthesis and Preparation Methods

Synthetic ApproachReactantsConditionsNotes
Direct AminationButanoic acid + DiethylamineDehydrating conditionsSimilar to preparation of amino acid derivatives
Reduction-Alkylation4-Aminobutanoic acid + Ethylating reagentControlled alkylation conditionsRequires selective N-alkylation
From Nitrile Precursor4-Cyanobutanoic acidReduction followed by N-alkylationMulti-step approach

By analogy to the synthesis of 4-(dimethylamino)butanoic acid, reaction conditions might involve the use of coupling agents in appropriate solvents. For example, the search results indicate that related reactions have been performed with reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylformamide at 45°C .

Salt Form Preparation

For improved stability and handling, 4-(diethylamino)butanoic acid might be prepared as a hydrochloride salt, similar to how 4-(dimethylamino)butanoic acid hydrochloride is commonly used in research settings. The formation of the hydrochloride salt typically involves treating the free base form with hydrochloric acid under controlled conditions.

Application AreaPotential UseBasis for Inference
Peptide ChemistryBuilding block in solution-phase peptide synthesis4-(Dimethylamino)butanoic acid hydrochloride is used in peptide synthesis
Organic SynthesisIntermediate in complex molecule synthesisFunctional groups allow for diverse chemical transformations
Structure-Activity StudiesModel compound for studying effects of alkyl chain lengthComparison with dimethyl and other analogs
Pharmacological ResearchInvestigation of biological activitiesStructural features suggesting potential receptor interactions

The search results specifically mention that 4-(dimethylamino)butanoic acid hydrochloride is "commonly used in the solution-phase peptide synthesis" . The diethyl variant might offer alternative properties in such applications, potentially affecting solubility, reactivity, or the conformational properties of resulting peptides.

Factor4-(Diethylamino)butanoic acid4-(Dimethylamino)butanoic acidPotential Impact
Steric PropertiesLarger diethyl groupsSmaller dimethyl groupsDifferent spatial arrangements in resulting molecules
LipophilicityHigher due to additional carbon atomsLower than diethyl analogDifferent solubility profiles and membrane permeability
BasicitySlightly less basic (inductive effect)Slightly more basicDifferent reactivity patterns
Conformational EffectsMore restricted rotationLess restricted rotationDifferent structural influences in complex molecules

These differences could make 4-(diethylamino)butanoic acid particularly useful in specific contexts where its unique properties offer advantages over the more commonly studied dimethyl analog.

Hazard TypeInformationSource/Basis
Skin IrritationPotential irritant4-(N,N-dimethylamino)butanoic acid causes skin irritation (H315)
Eye IrritationPotential serious eye irritant4-(N,N-dimethylamino)butanoic acid causes serious eye irritation (H319)
Respiratory EffectsMay cause respiratory irritationDimethyl analog hydrochloride has hazard statement H335
Acute ToxicityData limitedSafety data sheet for dimethyl analog indicates "no data available"

It is important to note that while these hazards are documented for the dimethyl analog, the specific safety profile of 4-(diethylamino)butanoic acid might differ due to structural differences. The diethyl groups could potentially affect the compound's interactions with biological systems in ways that modify its toxicity profile.

Current Research Status and Knowledge Gaps

AspectStatusNotes
Chemical CharacterizationLimitedBasic structural information available, detailed physical parameters lacking
Synthesis MethodsInferentialBased on related compounds rather than direct documentation
Biological ActivitiesLargely unexploredLimited information about specific biological interactions
ApplicationsPotential identifiedBased on structural analogs rather than direct evidence
Safety ProfilePreliminaryBased primarily on structural analogs

This assessment highlights significant opportunities for further research to expand our understanding of this compound.

Knowledge Gaps and Research Opportunities

The current state of knowledge about 4-(diethylamino)butanoic acid suggests several important research gaps that could be addressed in future studies:

  • Comprehensive physical and chemical characterization including solubility, pKa values, spectroscopic profiles, and crystal structure

  • Development and optimization of specific synthesis routes with detailed reaction conditions

  • Comparative studies with the dimethyl analog to understand the effects of the diethyl substitution

  • Investigation of potential biological activities, including receptor interactions and metabolic pathways

  • Exploration of novel applications leveraging the compound's unique structural features

  • Detailed toxicological and safety assessments

Addressing these knowledge gaps would significantly enhance our understanding of 4-(diethylamino)butanoic acid and potentially reveal unique properties and applications that distinguish it from its structural analogs.

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